molecular formula C21H30O4 B122158 [(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate CAS No. 50588-22-2

[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate

Cat. No. B122158
CAS RN: 50588-22-2
M. Wt: 346.5 g/mol
InChI Key: AEFVYXKODUCZPV-YMXFGFFISA-N
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Description

[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate, also known as [(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate, is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxetane Formation and Synthetic Methodologies

  • Research by Mosimann and Vogel (2000) delves into the synthesis of complex molecular structures, including the formation of oxetane through 1,3-migration of benzyloxy groups in certain cations. This study contributes to the understanding of synthetic routes that could be applicable to the synthesis of complex molecules like the one (Mosimann & Vogel, 2000).

Chemoenzymatic Synthesis

  • Work by Ramesh et al. (2017) on the chemoenzymatic synthesis of complex molecules, including HMG-CoA reductase inhibitors, showcases the potential for applying enzymatic methods to synthesize and modify complex structures, which might be relevant for modifying or synthesizing compounds like the one mentioned (Ramesh et al., 2017).

Circular Dichroism Studies

  • Research by Zhichen et al. (1988) involving circular dichroism of complex molecular structures offers insights into the chiroptical properties of such molecules, which could be relevant for understanding the optical activity and stereochemistry of complex compounds (Zhichen et al., 1988).

Synthetic Routes and Characterization

  • Studies on the synthesis and characterization of complex molecules, such as those by Banaei et al. (2016), provide valuable methodologies for constructing and analyzing intricate molecular frameworks, potentially applicable to the synthesis of the compound (Banaei et al., 2016).

properties

IUPAC Name

[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-11(22)24-21-18(25-21)9-15-13-5-4-12-8-16-17(23-16)10-19(12,2)14(13)6-7-20(15,21)3/h12-18H,4-10H2,1-3H3/t12-,13+,14-,15-,16-,17+,18+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFVYXKODUCZPV-YMXFGFFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C(O1)CC3C2(CCC4C3CCC5C4(CC6C(C5)O6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5)O6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160278
Record name Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate, (2α,3α,5α,16α,17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11876068

CAS RN

50588-22-2
Record name Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate, (2α,3α,5α,16α,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50588-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate, (2α,3α,5α,16α,17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate, (2α,3α,5α,16α,17β)
Source European Chemicals Agency (ECHA)
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